molecular formula C20H24N4O2S B11128303 2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11128303
M. Wt: 384.5 g/mol
InChI Key: JKSUJRQWIGKBCK-UHFFFAOYSA-N
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Description

2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these steps include phenylhydrazine, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(isopentyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and an amide linkage. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-12(2)8-10-24(14(4)25)20-22-13(3)18(27-20)19(26)23-16-6-5-15-7-9-21-17(15)11-16/h5-7,9,11-12,21H,8,10H2,1-4H3,(H,23,26)

InChI Key

JKSUJRQWIGKBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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